1-carbamimidoylpiperidine-4-carboxylic Acid

Description

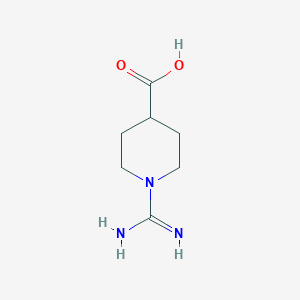

1-Carbamimidoylpiperidine-4-carboxylic Acid (CAS: 135322-16-6) is a guanidino-carboxylic acid derivative featuring a six-membered piperidine ring substituted with a carbamimidoyl group at position 1 and a carboxylic acid moiety at position 4. It has been identified as a partial substrate for the creatine transporter-1 (CRT-1), a protein critical for maintaining intracellular creatine levels . This compound is part of a broader class of guanidino-carboxylic acids studied for their ability to modulate CRT-1 activity, with implications in neurological and muscular disorders.

Properties

IUPAC Name |

1-carbamimidoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-7(9)10-3-1-5(2-4-10)6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYAOXOBKROXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928960 | |

| Record name | 1-Carbamimidoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135322-16-6 | |

| Record name | 1-Carbamimidoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbamimidoyl-piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

The most well-documented route involves the catalytic hydrogenation of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid, followed by guanidinylation.

Procedure (Patent CN102174011A):

-

Reaction Setup:

-

4-Pyridinecarboxylic acid (1 mol), water (5–8 mol), and 5% palladium on carbon (0.01–0.05 mol) are loaded into a high-pressure autoclave.

-

The system is purged with nitrogen and pressurized with hydrogen to 4–5 MPa.

-

-

Hydrogenation Conditions:

-

Temperature: 90–100°C

-

Duration: 6–8 hours (monitored by TLC for complete conversion).

-

-

Workup:

Critical Parameters:

-

Catalyst choice: Palladium/carbon outperforms Raney nickel in avoiding side reactions.

-

Pressure: Sub-5 MPa pressures reduce equipment costs while maintaining efficiency.

Introduction of the Carbamimidoyl Group

Guanidinylation of 4-Piperidinecarboxylic Acid

The guanidine group is introduced via reaction with cyanamide derivatives.

Methodology (Adapted from ENAO Chemical Co. Data):

-

Activation of the Piperidine Nitrogen:

-

Amidination:

Yield Optimization:

-

Use of excess cyanamide (1.5 eq.) improves guanidinylation efficiency to ~85%.

Alternative Synthetic Pathways

Direct Functionalization of Piperidine-4-Carboxylate Esters

Ethyl 1-carbamimidoylpiperidine-4-carboxylate (CAS 730001-26-5) serves as a precursor, which is hydrolyzed to the target acid.

Hydrolysis Protocol:

-

The ester is refluxed with 6M HCl (1:3 v/v) for 4 hours.

-

Neutralization with NaOH yields the carboxylic acid (purity: 95%, beige solid).

Advantages:

Comparative Analysis of Methods

| Parameter | Hydrogenation Route | Guanidinylation Route | Ester Hydrolysis |

|---|---|---|---|

| Yield | 96.8% | 85% | 95% |

| Purity | ≥98% | 90–95% | 95% |

| Reaction Time | 8 hours | 16 hours | 4 hours |

| Equipment Cost | High (autoclave) | Moderate | Low |

Industrial-Scale Considerations

-

Catalyst Recycling: Palladium/carbon can be recovered and reused for up to 5 cycles with <5% activity loss.

-

Waste Management: Methanol from crystallization steps is distilled and reused, reducing environmental impact.

-

Safety: High-pressure hydrogenation requires explosion-proof reactors and rigorous leak testing .

Chemical Reactions Analysis

1-Carbamimidoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and other reduced products.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Carbamimidoylpiperidine-4-carboxylic acid is characterized by its unique structural features, which include a piperidine ring and a carbamimidoyl group. These components contribute to its biological activity and interaction with various molecular targets.

Research indicates that this compound exhibits various pharmacological effects, including:

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving receptor interactions and enzyme inhibition. For instance, its structural similarities to known anti-cancer agents may facilitate binding to specific targets involved in tumorigenesis.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, making it a candidate for further investigation in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. Notably, derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties. For example, the introduction of various substituents on the piperidine ring can lead to compounds with improved efficacy against specific targets .

Case Studies

Several studies have documented the applications of this compound in different therapeutic contexts:

- Cancer Treatment : In vitro studies demonstrated that certain derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in disease progression. For example, studies on serine protease inhibitors highlight the potential of carbamimidoyl-containing compounds in targeting proteolytic enzymes implicated in cancer metastasis .

Mechanism of Action

The mechanism of action of 1-carbamimidoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamimidoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of 1-carbamimidoylpiperidine-4-carboxylic acid vary in ring size, substituent groups, and functional moieties, which influence their biological and physicochemical properties. Key compounds include:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Piperidine | Carbamimidoyl (C1), COOH (C4) | C7H13N3O2 | 187.2 (calculated) |

| 1-Carbamimidoylazetidine-3-carboxylic Acid (GiDi1257) | Azetidine | Carbamimidoyl (C1), COOH (C3) | C5H10N3O2 | 157.1 (calculated) |

| Carbamimidoylalanine (MIPA574) | Alanine | Carbamimidoyl (side chain) | C4H9N3O2 | 147.1 |

| 1-Acetylpiperidine-4-carboxylic Acid | Piperidine | Acetyl (C1), COOH (C4) | C8H13NO3 | 170.19 |

| 1-Benzylpiperidine-4-carboxylic Acid | Piperidine | Benzyl (C1), COOH (C4) | C13H15NO2 | 217.3 |

Key Structural Insights:

- Ring Size: Azetidine (4-membered ring) in GiDi1257 confers rigidity, enhancing CRT-1 binding affinity compared to the more flexible piperidine (6-membered ring) in this compound .

- Substituent Effects: The carbamimidoyl group (C(NH2)2) is critical for CRT-1 interaction, while non-guanidino substituents (e.g., acetyl, benzyl) shift applications toward chemical intermediates or non-CRT-1 targets .

CRT-1 Substrate Activity:

| Compound | CRT-1 Affinity | Role | Reference |

|---|---|---|---|

| This compound | Partial substrate | Moderate binding | |

| GiDi1257 | Full substrate | High affinity | |

| MIPA574 | Full substrate | Moderate affinity |

- GiDi1257 outperforms this compound in CRT-1 binding due to its smaller azetidine ring, which reduces conformational flexibility and optimizes ligand-receptor interactions .

Physicochemical Properties

| Property | This compound | 1-Acetylpiperidine-4-carboxylic Acid | GiDi1257 |

|---|---|---|---|

| Log S (Solubility) | Not reported | -0.47 (moderate) | Not reported |

| Hydrogen Bond Donors | 3 (NH2, COOH) | 2 (COOH) | 3 (NH2, COOH) |

| Topological Polar Surface Area (TPSA) | 100 Ų (estimated) | 61.3 Ų | 100 Ų (estimated) |

- Solubility: Derivatives like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -0.47) exhibit moderate aqueous solubility, influenced by substituent hydrophobicity .

- Bioavailability: Smaller molecular weight (e.g., GiDi1257 at 157.1 g/mol) may enhance membrane permeability compared to bulkier analogs like 1-Benzylpiperidine-4-carboxylic Acid (217.3 g/mol) .

Research and Application Contexts

- CRT-1 Studies: Guanidino-carboxylic acids like GiDi1257 and this compound are pivotal in exploring CRT-1 dysfunction in disorders such as cerebral creatine deficiency syndrome .

- Chemical Intermediates: Non-guanidino derivatives (e.g., 1-Acetylpiperidine-4-carboxylic Acid) serve as building blocks in drug synthesis, particularly for protease inhibitors and neurological agents .

- Therapeutic Potential: Partial substrates may offer nuanced modulation of CRT-1, avoiding complete transporter inhibition and associated toxicity .

Biological Activity

1-Carbamimidoylpiperidine-4-carboxylic acid, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.

This compound acts primarily through its interaction with specific enzymes and proteins. The carbamimidoyl group in this compound can form covalent bonds with the active sites of enzymes, leading to modulation or inhibition of their activity. This mechanism is particularly relevant in biochemical pathways where enzyme regulation is crucial, such as in metabolic processes and signal transduction pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Inhibition of Creatine Transporter-1 (CRT-1) : The compound has been identified as a partial substrate for CRT-1, which is essential for maintaining intracellular creatine levels. Inhibition of CRT-1 may provide a therapeutic strategy for targeting cancer cells that overexpress this transporter .

- Enzyme Interaction : The compound's ability to interact with enzymes suggests potential applications in drug design, particularly in developing enzyme inhibitors that could modulate metabolic pathways .

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of CRT-1

A study focused on the inhibition of CRT-1 by this compound revealed that it can block creatine transport, which is significant for cancer cells that rely on creatine for energy metabolism. This study highlighted the compound's potential as a pharmacological tool for targeting tumors with high CRT-1 expression .

Case Study 2: Enzyme Interaction Analysis

Another investigation examined how this compound interacts with various enzymes. The findings suggested that the compound could serve as a scaffold for designing new enzyme inhibitors, enhancing its applicability in drug discovery and development .

Comparative Analysis

When comparing this compound with similar compounds, distinct differences in biological activity and reactivity emerge:

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Carbamimidoylpiperidine-3-carboxylic acid | Isomeric form; different position of carbamimidoyl group | Varies in reactivity; potential applications differ. |

| 1-Carbamimidoylpyrrolidine-4-carboxylic acid | Pyrrolidine ring instead of piperidine | Exhibits different enzyme interactions due to ring size. |

Q & A

Q. How should researchers address discrepancies in reported logP values for this compound?

- Resolution : Re-measure logP via shake-flask partitioning (octanol/water) with HPLC quantification. Compare results with computational predictions (e.g., XLogP3 ) and literature data for analogous piperidine-carboxylic acids .

Application-Oriented Questions

Q. What in silico strategies predict the compound’s bioavailability for CNS-targeted studies?

- Methods : Use molecular dynamics (MD) simulations to assess blood-brain barrier (BBB) permeability. Calculate polar surface area (PSA) and AlogP ; values <90 Ų and 1–3, respectively, favor CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.